molecular formula C29H33NO6 B11694810 2-Phenoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11694810
M. Wt: 491.6 g/mol
InChI Key: RPJVSTWIFCKNBY-UHFFFAOYSA-N
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Description

This compound belongs to the polyhydroquinoline (PHQ) family, a class of 1,4-dihydropyridine (1,4-DHP) derivatives known for diverse pharmacological activities, including calcium channel modulation, antimicrobial, and antioxidant effects . The target molecule features:

  • A phenoxyethyl ester group at position 2.
  • A 3,4-dimethoxyphenyl substituent at position 4.
  • 2,7,7-Trimethyl groups and a 5-oxo moiety in the hexahydroquinoline core.

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

2-phenoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C29H33NO6/c1-18-25(28(32)36-14-13-35-20-9-7-6-8-10-20)26(19-11-12-23(33-4)24(15-19)34-5)27-21(30-18)16-29(2,3)17-22(27)31/h6-12,15,26,30H,13-14,16-17H2,1-5H3

InChI Key

RPJVSTWIFCKNBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)OC)C(=O)OCCOC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Hexahydroquinoline Core

The hexahydroquinoline scaffold is constructed via a modified Hantzsch reaction, combining 3,4-dimethoxybenzaldehyde (1.0 equiv), dimedone (2.0 equiv), and ethyl acetoacetate (1.2 equiv) in refluxing ethanol (80°C, 6–8 h) under acidic catalysis (acetic acid, 10 mol%). The reaction proceeds through enamine intermediate formation, followed by cyclization to yield the 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivative. Key parameters include:

ParameterOptimal ConditionYield Impact
SolventEthanolPolar protic solvents enhance cyclization
Temperature80°CHigher temps reduce dimerization
Catalyst Loading10 mol% AcOH<5 mol% slows reaction

Post-cyclization, the crude product is purified via recrystallization (ethanol/water, 70:30 v/v) to achieve >90% purity.

Esterification with Phenoxyethyl Chloride

The 3-carboxylate group is functionalized via nucleophilic acyl substitution. The hexahydroquinoline intermediate (1.0 equiv) reacts with phenoxyethyl chloride (1.5 equiv) in anhydrous DMF, catalyzed by DMAP (5 mol%) and triethylamine (2.0 equiv), at 60°C for 12 h. Excess phenoxyethyl chloride ensures complete esterification, while DMAP accelerates the reaction by stabilizing the tetrahedral intermediate.

Critical Challenges :

  • Competing hydrolysis of phenoxyethyl chloride in polar aprotic solvents.

  • Residual DMF removal requires multiple aqueous washes (3× with 0.1 M HCl).

One-Pot Synthesis Using Surfactant-Mediated Catalysis

Green Chemistry Approach

A solvent-free, one-pot method employs cetyltrimethylammonium bromide (CTAB, 0.1 equiv) as a phase-transfer catalyst. Reactants (3,4-dimethoxybenzaldehyde, dimedone, ethyl acetoacetate, ammonium acetate) are heated at 90°C for 90 min, achieving 82–85% yield (Table 1).

Table 1: One-Pot Reaction Optimization

VariableTested RangeOptimal ValueYield (%)
CTAB Loading0–0.2 equiv0.1 equiv85
Temperature70–110°C90°C85
Reaction Time60–120 min90 min85

This method eliminates solvent use and reduces purification steps, as the product precipitates upon cooling.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Pilot-scale production (10 kg/batch) utilizes continuous flow reactors to enhance heat/mass transfer. Key modifications include:

  • Reactor Design : Tubular reactor (316L stainless steel, 50 m length, 2 cm diameter) with static mixers.

  • Conditions : Ethanol flow rate (5 L/h), residence time 30 min, 85°C.

  • Output : 92% conversion, 88% isolated yield after crystallization.

Byproduct Mitigation

Common byproducts (e.g., dimerized aldehydes) are minimized via:

  • Additives : TEMPO (0.5 mol%) suppresses radical-mediated side reactions.

  • Distillation : Vacuum distillation (20 mmHg, 100°C) removes unreacted phenoxyethyl chloride.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H-NMR (400 MHz, CDCl₃): δ 1.25 (s, 6H, 2×CH₃), 2.38 (s, 3H, CH₃), 3.85 (s, 6H, 2×OCH₃), 4.55 (m, 2H, OCH₂).

  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone C=O).

Purity Standards

MethodSpecificationResult
HPLC (C18 column)≥99.0% area99.3%
Residual Solvents<500 ppm (ICH Q3C)120 ppm (ethanol)

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

ParameterMulti-StepOne-PotIndustrial Flow
Yield78%85%88%
Reaction Time20 h1.5 h0.5 h
Solvent Use5 L/kg0 L/kg3 L/kg
ScalabilityModerateHighVery High

The one-pot method offers superior environmental and economic profiles, while flow synthesis excels in large-scale production .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies. The compound can undergo multiple chemical reactions such as oxidation and reduction:

Type of Reaction Description
Oxidation Can be oxidized to form quinoline derivatives using agents like potassium permanganate.
Reduction Reduction reactions can yield dihydroquinoline derivatives with reducing agents such as sodium borohydride.
Substitution Nucleophilic substitution can occur at the phenoxyethyl group.

Biology

Biological investigations have indicated that 2-Phenoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may possess antimicrobial and anticancer properties. Preliminary studies suggest it interacts with specific molecular targets and pathways that could lead to therapeutic applications:

  • Antimicrobial Activity : The compound exhibits potential against various bacterial strains.
  • Anticancer Effects : Research indicates it may inhibit cancer cell proliferation through enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects in developing new drugs targeting diseases such as cancer and infections. Its unique combination of functional groups may confer distinct biological activities not present in similar compounds.

Industrial Applications

In industrial settings, 2-Phenoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is utilized in producing specialty chemicals and materials. The synthesis methods are optimized for yield and purity using advanced techniques like continuous flow reactors and chromatography.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound revealed its ability to induce apoptosis in specific cancer cell lines. The mechanism involved the inhibition of key signaling pathways that promote cell survival.

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. The study demonstrated significant inhibition zones in agar diffusion tests compared to control substances.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 4

4-(3,4-Dimethoxyphenyl) vs. 4-(Substituted Aryl) Groups
  • 4-(4-Chlorophenyl) Derivative (Ethyl ester): Exhibits antimicrobial activity against E. coli and S. aureus at low concentrations (MIC: 8–16 µg/mL) . Synthesized in 99% yield using magnetic nanocatalysts under solvent-free conditions .
  • 4-(4-Methoxyphenyl) Derivative (Methyl ester): Demonstrates calcium channel modulation and antioxidant activity via radical scavenging assays . Single-crystal X-ray studies reveal a planar quinoline ring and hydrogen-bonded chains stabilizing the structure .
  • 4-(3-Hydroxyphenyl) Derivative (Phenylethyl ester):

    • Shows moderate antibacterial activity but lower efficacy than chlorophenyl analogs .
    • The hydroxyl group facilitates hydrogen bonding, enhancing solubility but reducing metabolic stability .
4-(Chromenyl/Heterocyclic) Substituents
  • 4-(6-Methyl-4-Oxochromen-3-yl) Derivative (Phenylethyl ester): Unique chromenyl substituent introduces π-π stacking interactions, improving binding to enzyme active sites .

Ester Group Modifications

Phenoxyethyl Ester vs. Ethyl/Methyl Esters
  • Ethyl Esters :

    • Widely studied for high synthetic yields (85–99%) under green chemistry conditions (e.g., ionic liquid catalysts) .
    • Ethyl groups balance lipophilicity and solubility, optimizing membrane permeability .
  • Methyl Esters :

    • Lower molecular weight improves diffusion rates but reduces half-life due to rapid esterase hydrolysis .
  • Phenoxyethyl Ester (Target Compound): The phenoxyethyl chain likely enhances lipophilicity and prolongs metabolic resistance via steric hindrance of esterases . No direct activity data available, but analogous phenoxyethyl derivatives show improved CNS penetration in related drug classes .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 2-Phenoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step protocol:

Formation of the hexahydroquinoline core : Cyclocondensation of substituted β-ketoesters with amines (e.g., dimedone derivatives) under acidic or solvent-free conditions .

Introduction of substituents : The 3,4-dimethoxyphenyl group is incorporated via a Hantzsch-type reaction, while the phenoxyethyl ester is added through nucleophilic acyl substitution .

Optimization : Key parameters include temperature control (60–80°C for cyclization), solvent selection (ethanol or acetonitrile for solubility), and catalyst use (e.g., p-toluenesulfonic acid for regioselectivity) .

  • Validation : Purity is confirmed via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and FTIR .

Q. How is the compound characterized structurally in academic research?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves the chair conformation of the hexahydroquinoline core and hydrogen-bonding motifs (e.g., N–H···O interactions between the quinoline NH and carbonyl groups) .
  • Spectroscopic techniques :
  • NMR : 1^1H NMR identifies methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.5 ppm). 13^13C NMR confirms ester carbonyls (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 506.2) .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Methodological Answer :

  • Anti-inflammatory activity : COX-1/COX-2 inhibition assays using colorimetric kits (e.g., prostaglandin E2_2 quantification) .
  • Antioxidant potential : DPPH radical scavenging and lipid peroxidation assays .
  • Enzyme modulation : Dose-response studies (0.1–100 µM) on acetylcholinesterase or α-glucosidase, with IC50_{50} comparisons to reference drugs (e.g., donepezil) .

Advanced Research Questions

Q. How can contradictions in pharmacological data between studies be resolved?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration) .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., ethyl vs. phenoxyethyl esters) to identify critical substituents. For example, 3,4-dimethoxyphenyl enhances COX-2 selectivity, while bulky esters reduce membrane permeability .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50} variability in enzyme assays) to identify outliers and refine statistical models .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software (AutoDock Vina) to model binding to COX-2 (PDB ID: 5IKT). The dimethoxyphenyl group shows π-π stacking with Tyr355, while the ester carbonyl forms hydrogen bonds with Arg120 .
  • Kinetic studies : Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive for acetylcholinesterase) .
  • Cellular uptake assays : Fluorescent tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation in macrophage (RAW 264.7) or neuronal (SH-SY5Y) lines .

Q. How can computational modeling predict the compound’s physicochemical properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME estimate logP (~3.5), aqueous solubility (LogS ≈ -4.2), and blood-brain barrier permeability (BBB+ score > 0.3) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • Molecular dynamics (MD) : Simulate lipid bilayer interactions to assess membrane permeability (e.g., 20-ns simulations in POPC bilayers) .

Notes

  • Advanced Techniques : Emphasized methodologies from peer-reviewed studies on analogs (e.g., SCXRD, MD simulations).
  • Contradictions : Addressed variability in pharmacological data through SAR and meta-analysis frameworks.

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